4-(Methylamino)thiane-1,1-dione hydrochloride
Description
Contextual Significance of Cyclic Sulfonamides in Organic and Medicinal Chemistry
Cyclic sulfonamides, also known as sultams, are heterocyclic compounds containing a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom within a ring system. This functional group is a bioisostere of the lactam (cyclic amide) moiety, a common feature in many biologically active molecules. The sulfonamide group is a key component in a wide array of pharmaceuticals, and its cyclic arrangement in sultams offers a more rigid and three-dimensional structure. This conformational rigidity can be advantageous in drug design, as it can lead to higher binding affinity and selectivity for biological targets.
The incorporation of the sulfonamide group into a cyclic framework can also influence the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability. These properties are critical for the development of effective therapeutic agents.
Overview of Thiane-1,1-dione Derivatives in Synthetic and Biological Applications
The thiane-1,1-dione scaffold, also known as thiomorpholine (B91149) 1,1-dioxide in different numbering schemes, is a six-membered heterocyclic ring containing a sulfone group. This core structure has been explored in various synthetic and biological contexts. The sulfone group is a strong electron-withdrawing group, which can influence the reactivity of adjacent atoms and functional groups.
Derivatives of thiane-1,1-dione have been investigated for a range of potential biological activities. The substitution pattern on the thiane-1,1-dione ring plays a crucial role in determining the compound's properties and potential applications. For instance, the introduction of amino groups can provide sites for further chemical modification and can also be critical for interactions with biological macromolecules.
Rationale for Academic Investigation of 4-(Methylamino)thiane-1,1-dione Hydrochloride
The academic investigation of this compound is driven by several factors. As a functionalized cyclic sulfonamide, it serves as a valuable building block in synthetic organic chemistry. The primary amine of the parent compound, 4-aminothiane-1,1-dione, can be readily N-alkylated to introduce various substituents, allowing for the creation of a library of diverse molecules for screening purposes. The methyl group in the target compound is the simplest of such alkylations.
The hydrochloride salt form of the compound enhances its stability and water solubility, which is advantageous for both chemical reactions and biological testing. The presence of the methylamino group provides a handle for further synthetic transformations, such as amide bond formation or the introduction of more complex side chains.
Furthermore, the structural similarity of the thiane-1,1-dione core to other biologically active six-membered heterocycles suggests that derivatives of this scaffold may exhibit interesting pharmacological properties. The exploration of compounds like this compound is therefore a logical step in the broader search for novel chemical entities with potential therapeutic applications.
Interactive Data Table: Physicochemical Properties
| Property | This compound | 4-Aminothiane-1,1-dione hydrochloride |
| CAS Number | 1268991-10-1 | 116529-31-8 |
| Molecular Formula | C6H14ClNO2S | C5H12ClNO2S nih.gov |
| Molecular Weight | 199.70 g/mol | 185.67 g/mol nih.gov |
| Appearance | Solid | Data not available |
| Solubility | Soluble in water | Data not available |
Research Findings
While specific research articles focusing solely on this compound are not abundant in publicly accessible literature, its synthesis can be inferred from established chemical methodologies. A plausible synthetic route would involve the reductive amination of 4-oxothiane-1,1-dione with methylamine (B109427). This one-pot reaction typically involves the formation of an intermediate imine or enamine, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) or a picoline-borane complex. organic-chemistry.orgorganic-chemistry.org
Alternatively, the compound could be synthesized via the N-alkylation of 4-aminothiane-1,1-dione. This would involve reacting the primary amine with a methylating agent.
The academic interest in this compound and its analogs lies in their potential as scaffolds for combinatorial chemistry and drug discovery. The ability to easily modify the amino group allows for the generation of a diverse set of molecules that can be screened for various biological activities. The thiane-1,1-dione core provides a rigid framework that can be used to orient these substituents in three-dimensional space, potentially leading to specific and high-affinity interactions with biological targets.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-methyl-1,1-dioxothian-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-7-6-2-4-10(8,9)5-3-6;/h6-7H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCUNZJJXXZULG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCS(=O)(=O)CC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679013 | |
| Record name | 4-(Methylamino)-1lambda~6~-thiane-1,1-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863248-54-8, 1268991-10-1 | |
| Record name | 4-(Methylamino)-1lambda~6~-thiane-1,1-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(methylamino)tetrahydro-2H-thiopyran-1,1-dioxide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 4 Methylamino Thiane 1,1 Dione Hydrochloride
Retrosynthetic Analysis and Strategic Precursor Selection
Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comairitilibrary.com For 4-(methylamino)thiane-1,1-dione hydrochloride, the primary disconnections involve the carbon-nitrogen bond of the amino group and the carbon-sulfur bonds forming the heterocyclic ring.
A logical retrosynthetic approach would first involve the removal of the hydrochloride salt, leading to the free base, 4-(methylamino)thiane-1,1-dione. The next key disconnection is the C4-N bond, which points to a precursor such as 4-oxothiane-1,1-dione. This transformation is a standard reductive amination. The 4-oxothiane-1,1-dione itself can be derived from 4-oxothiane via an oxidation reaction.
Further deconstruction of the 4-oxothiane precursor can be approached in two main ways:
Cyclization: Disconnecting the C-S bonds leads back to linear precursors, such as a 1,5-dihalogenated pentan-3-one or a related Michael acceptor, which can be cyclized with a sulfur source like sodium sulfide (B99878).
Ring Expansion: Less commonly, a five-membered ring could potentially be expanded to the six-membered thiane (B73995) system. mdpi.com
This analysis identifies key precursors for the synthesis, as outlined in the table below.
| Target Fragment | Precursor Molecule | Synthetic Transformation |
| 4-(Methylamino)thiane-1,1-dione | 4-Oxothiane-1,1-dione & Methylamine (B109427) | Reductive Amination |
| Thiane-1,1-dione moiety | Thiane | Oxidation |
| Thiane Ring | 1,5-Dihalopentane | Thioetherification/Cyclization |
Development of Multistep Synthetic Routes to the Thiane-1,1-dione Core
The construction of the thiane-1,1-dione core is a critical phase of the synthesis, involving the formation of the six-membered ring and the subsequent oxidation of the sulfur atom.
The formation of the thiane ring is typically achieved through cyclization reactions that form two new carbon-sulfur bonds. A prevalent and effective method is the intramolecular or intermolecular nucleophilic substitution, often referred to as thioetherification. nih.govbeilstein-journals.org
One common strategy involves the reaction of a 1,5-difunctionalized pentane (B18724) derivative with a sulfide nucleophile. For instance, reacting 1,5-dibromopentane (B145557) with sodium sulfide (Na₂S) in a suitable solvent like ethanol (B145695) leads to the formation of the thiane ring. This method is a direct and often high-yielding approach to the basic heterocyclic scaffold.
| Reactants | Reagent/Conditions | Product | Reaction Type |
| 1,5-Dihalopentane | Sodium Sulfide (Na₂S) | Thiane | Intermolecular Double Nucleophilic Substitution |
| 5-Halo-1-pentanethiol | Base (e.g., NaH) | Thiane | Intramolecular Nucleophilic Substitution |
Alternative strategies include ring-expansion reactions of smaller sulfur-containing rings like thiiranes, though these are less common for synthesizing simple thianes. researchgate.netresearchgate.net Cycloaddition reactions are also employed for constructing more complex, substituted thiane derivatives. nih.gov
Once the thiane ring is formed, the next crucial step is the oxidation of the thioether to a sulfone. This transformation is fundamental to the synthesis of cyclic sulfones, which are significant scaffolds in medicinal chemistry. The oxidation must be carried out under controlled conditions to prevent over-oxidation or side reactions.
Several oxidizing agents can effectively achieve this transformation. A common and reliable method involves the use of potassium permanganate (B83412) (KMnO₄). This reaction is typically performed in an aqueous or mixed solvent system. For example, a protected thiomorpholine (B91149) (a related six-membered sulfur heterocycle) can be oxidized to its corresponding sulfone using KMnO₄, followed by deprotection to yield thiomorpholine-1,1-dioxide hydrochloride. google.comchemicalbook.com Other widely used oxidants include hydrogen peroxide (H₂O₂), often with a catalytic amount of acid, and meta-chloroperoxybenzoic acid (m-CPBA).
| Starting Material | Oxidizing Agent | Product |
| Thiane | Potassium Permanganate (KMnO₄) | Thiane-1,1-dione |
| Thiane | Hydrogen Peroxide (H₂O₂) | Thiane-1,1-dione |
| Thiane | m-Chloroperoxybenzoic acid (m-CPBA) | Thiane-1,1-dione |
Controlling the stereochemistry at the C4 position is essential for synthesizing specific stereoisomers of the target compound. Functionalization of the thiane ring prior to or during the introduction of the amino group is the key to achieving this control. nih.gov
A strategic approach involves introducing a carbonyl group at the C4 position to create 4-oxothiane-1,1-dione. This ketone precursor allows for subsequent stereoselective reduction or amination. The stereochemical outcome of reactions at this position can be influenced by the choice of reagents and reaction conditions. For instance, the use of bulky reducing agents can favor the formation of one diastereomer over another due to steric hindrance. Catalyst-controlled functionalization represents a more advanced strategy for achieving high levels of site- and stereoselectivity on C-H bonds of a pre-formed ring, although this is more complex for a non-activated position. nih.gov
Introduction of the 4-Methylamino Moiety and Stereoselective Approaches
The final key step is the installation of the methylamino group at the C4 position of the thiane-1,1-dione ring.
The most direct method for introducing the 4-methylamino group is through the reductive amination of 4-oxothiane-1,1-dione. This reaction proceeds in a one-pot fashion by treating the ketone with methylamine in the presence of a reducing agent.
The mechanism involves two main steps:
Imine Formation: The ketone first reacts with methylamine to form a carbinolamine intermediate, which then dehydrates to form an iminium ion (or enamine).
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), reduces the iminium ion to the final secondary amine.
The choice of reducing agent is critical. NaBH₃CN is effective at reducing the protonated iminium ion but is slow to react with the ketone starting material, thus minimizing the formation of the corresponding alcohol as a byproduct.
The stereoselectivity of the reduction can be influenced by the reaction conditions. The hydride can attack the iminium ion from either the axial or equatorial face of the ring. The thermodynamic and kinetic stability of the transition states for these two approaches will determine the final diastereomeric ratio of the product. Following the amination, treatment with hydrochloric acid (HCl) provides the stable hydrochloride salt.
| Precursor | Reagents | Product | Reaction Type |
| 4-Oxothiane-1,1-dione | 1. Methylamine (CH₃NH₂) 2. NaBH₃CN or NaBH(OAc)₃ | 4-(Methylamino)thiane-1,1-dione | Reductive Amination |
| 4-(Methylamino)thiane-1,1-dione | Hydrochloric Acid (HCl) | This compound | Salt Formation |
Chiral Induction and Resolution Techniques
The structure of 4-(methylamino)thiane-1,1-dione features a stereocenter at the fourth carbon of the thiane ring, the point of attachment for the methylamino group. Consequently, the compound exists as a pair of enantiomers. For applications where a single enantiomer is required, chiral resolution is a critical step.
A prevalent method for resolving racemic amines is through the formation of diastereomeric salts. This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by methods like fractional crystallization.
Commonly used resolving agents for amines include derivatives of tartaric acid, such as (R,R)-tartaric acid or its derivatives like (R,R)-4-chlorotartranilic acid. google.com The process typically involves:
Dissolving the racemic 4-(methylamino)thiane-1,1-dione in a suitable solvent.
Adding a stoichiometric amount (often around 0.5 to 0.65 molar equivalents) of the chiral resolving agent. google.com
Allowing one of the diastereomeric salts, which is less soluble in the chosen solvent system, to crystallize out of the solution.
Separating the crystallized salt by filtration.
Treating the isolated diastereomeric salt with a base to neutralize the chiral acid and liberate the desired enantiomer of the amine.
The selection of the solvent and the crystallization conditions (temperature, time) are crucial for achieving high yield and high enantiomeric excess of the desired product. google.comresearchgate.net
Formation of the Hydrochloride Salt: Principles and Practical Considerations
The conversion of the free base, 4-(methylamino)thiane-1,1-dione, into its hydrochloride salt is a straightforward acid-base reaction. Amines are basic due to the lone pair of electrons on the nitrogen atom, which can accept a proton (H⁺). libretexts.org When reacted with a strong acid like hydrochloric acid (HCl), the amine is protonated, forming an ammonium (B1175870) salt. spectroscopyonline.com
Principle: The nitrogen atom of the methylamino group acts as a Lewis base, donating its electron pair to a proton from HCl. This forms a new N-H bond, resulting in a positively charged methylammonium (B1206745) cation and a negatively charged chloride anion. youtube.com The resulting ionic compound is named this compound. oxfordreference.com
Practical Considerations: The formation of the hydrochloride salt is often performed to improve the compound's stability, handling characteristics, and aqueous solubility. libretexts.orgspectroscopyonline.com Key practical steps include:
Reagent: Hydrochloric acid can be used in various forms, such as a solution in an organic solvent (e.g., methanol, isopropanol, or diethyl ether) or as gaseous HCl bubbled through a solution of the amine.
Solvent: The free base is dissolved in a suitable organic solvent in which the hydrochloride salt has limited solubility. This facilitates its precipitation or crystallization upon formation.
Procedure: A solution of HCl is added dropwise to a stirred solution of the amine. chemicalbook.com The salt often precipitates immediately.
Isolation: The resulting solid is isolated by filtration, washed with a small amount of the solvent to remove any unreacted starting material or excess HCl, and then dried. chemicalbook.com
This process yields a crystalline solid that is typically more stable and easier to handle than the free amine base. oxfordreference.com
Optimization of Reaction Conditions and Yields: A Process Chemistry Perspective
From a process chemistry standpoint, optimizing the synthesis of 4-(methylamino)thiane-1,1-dione is essential for maximizing yield, purity, and efficiency while minimizing costs. A likely synthetic route is the reductive amination of 4-oxothiane-1,1-dione with methylamine. This reaction involves the initial formation of an imine or enamine intermediate, followed by reduction to the desired secondary amine.
Optimization of this process would involve systematically varying key reaction parameters to find the ideal conditions. acs.org These parameters include the choice of reducing agent, catalyst, solvent, temperature, and reaction time.
Table 1: Hypothetical Optimization of Reductive Amination for 4-(Methylamino)thiane-1,1-dione Synthesis
| Entry | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium borohydride (B1222165) | None | Methanol | 25 | 24 | 65 |
| 2 | Sodium triacetoxyborohydride | Acetic Acid | Dichloromethane | 25 | 12 | 88 |
| 3 | H₂ (50 psi) | Pd/C | Ethanol | 50 | 8 | 92 |
| 4 | H₂ (50 psi) | Raney Nickel | Methanol | 50 | 6 | 85 |
| 5 | H₂ (50 psi) | Pd/C | Ethanol | 25 | 24 | 78 |
This table is illustrative and based on general principles of reaction optimization. researchgate.netorganic-chemistry.org
The data suggests that catalytic hydrogenation with Palladium on carbon (Pd/C) at a slightly elevated temperature provides the highest yield in the shortest time (Entry 3). Sodium triacetoxyborohydride (Entry 2) also offers a high-yielding alternative under mild conditions, which can be advantageous if catalytic hydrogenation is not feasible. Further optimization would involve fine-tuning catalyst loading, pressure, and substrate concentration. acs.org
Exploration of Sustainable and Green Chemistry Approaches in its Synthesis
Applying the principles of green chemistry to the synthesis of 4-(methylamino)thiane-1,1-dione can significantly reduce its environmental impact. This involves considering alternative solvents, reagents, and reaction conditions. sci-hub.se
Green Solvents: Traditional syntheses often use volatile organic compounds (VOCs). Greener alternatives include water, ethanol, or supercritical CO₂, which are less toxic and more environmentally benign. researchgate.net For instance, certain reductive aminations can be performed in aqueous media.
Catalysis: The use of catalytic reducing agents (like H₂ with a metal catalyst) is preferred over stoichiometric reagents (like sodium borohydride) as it improves atom economy and generates less waste. researchgate.net
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can also be explored to shorten reaction times and potentially improve yields.
Mechanochemistry: Solvent-free approaches, such as mechanosynthesis (ball-milling), represent a significant advancement in green chemistry. rsc.org This technique can reduce or eliminate the need for solvents, leading to a cleaner process and easier product isolation.
Table 2: Comparison of Traditional vs. Potential Green Synthetic Route
| Step | Traditional Approach | Green Chemistry Approach |
| Solvent | Dichloromethane, Methanol | Water, Ethanol |
| Reducing Agent | Stoichiometric (e.g., NaBH₄) | Catalytic (e.g., H₂ with Pd/C) |
| Reaction Conditions | Standard heating/cooling | Ambient temperature, mechanosynthesis |
| Work-up | Organic solvent extraction | Filtration, direct crystallization |
| Waste | Organic solvents, borate (B1201080) salts | Minimal solvent waste, recyclable catalyst |
By adopting these greener strategies, the synthesis can become more sustainable, safer, and more efficient. researchgate.net
Advanced Structural Elucidation and Conformational Analysis of 4 Methylamino Thiane 1,1 Dione Hydrochloride
Principles of High-Resolution Spectroscopic Characterization for Complex Organic Molecules
High-resolution spectroscopic techniques are indispensable tools for determining the structure and dynamics of organic molecules. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about atomic connectivity, functional groups, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. purdue.edu For 4-(Methylamino)thiane-1,1-dione hydrochloride, both ¹H and ¹³C NMR would be crucial for its structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the number of unique proton environments, their connectivity through spin-spin coupling, and their chemical environment based on chemical shifts.
Chemical Shift: The electron-withdrawing sulfone group would significantly deshield the protons on the carbons alpha to the sulfur (C2 and C6), causing their signals to appear at a lower field (higher ppm) compared to a typical cyclohexane (B81311). Protons on the carbons adjacent to the nitrogen (C3, C5, and the methyl group) would also be influenced by the electronegativity of the nitrogen atom. The proton on the carbon bearing the amino group (C4) would also be expected at a downfield position.
Integration: The relative areas under each signal would correspond to the number of protons giving rise to that signal.
Spin-Spin Splitting: The coupling between adjacent non-equivalent protons would result in splitting of the signals, providing valuable information about the connectivity of the atoms in the thiane (B73995) ring. For instance, the signal for the proton at C4 would likely be a multiplet due to coupling with the protons on C3 and C5.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the number of unique carbon environments in the molecule.
Chemical Shift: Similar to the proton NMR, the chemical shifts of the carbon atoms would be influenced by the electron-withdrawing sulfone group and the amino group. The carbons alpha to the sulfur (C2 and C6) would be shifted significantly downfield. The carbon attached to the nitrogen (C4) would also appear at a lower field than the other methylene (B1212753) carbons in the ring.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-CH₃ | ~2.5 - 2.8 | ~30 - 35 |
| H-2, H-6 | ~3.2 - 3.6 | ~50 - 55 |
| H-3, H-5 | ~2.0 - 2.4 (axial), ~2.8 - 3.2 (equatorial) | ~25 - 30 |
| H-4 | ~3.0 - 3.4 | ~55 - 60 |
| NH₂⁺ | Broad, variable | - |
Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. mdpi.comresearchgate.net
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the sulfone, secondary amine hydrochloride, and C-H bonds.
S=O Stretching: The sulfone group would exhibit two strong, characteristic stretching bands, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
N-H Stretching: As a hydrochloride salt, the secondary amine will exist as a secondary ammonium (B1175870) ion (-NH₂⁺-). This will give rise to broad and strong absorption bands in the region of 3000-2700 cm⁻¹.
C-H Stretching: The aliphatic C-H stretching vibrations of the thiane ring and the methyl group would appear in the 3000-2850 cm⁻¹ region.
Hydrogen Bonding: The presence of the ammonium group and the sulfone oxygens allows for the possibility of intra- and intermolecular hydrogen bonding, which can lead to broadening of the N-H and S=O stretching bands. d-nb.info
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| -NH₂⁺- (Ammonium) | N-H Stretch | 3000 - 2700 (broad, strong) |
| Aliphatic C-H | C-H Stretch | 3000 - 2850 |
| S(=O)₂ (Sulfone) | Asymmetric S=O Stretch | 1350 - 1300 (strong) |
| S(=O)₂ (Sulfone) | Symmetric S=O Stretch | 1160 - 1120 (strong) |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net High-resolution mass spectrometry (HRMS) can determine the exact mass of a molecule, allowing for the determination of its elemental composition. researchgate.net
For this compound, the molecular ion peak would be observed for the free base after the loss of HCl. The fragmentation pattern would be influenced by the presence of the nitrogen atom and the thiane ring.
Molecular Ion: The molecular ion of the free base, 4-(methylamino)thiane-1,1-dione, would have an odd molecular weight due to the presence of a single nitrogen atom, in accordance with the nitrogen rule.
Fragmentation: A prominent fragmentation pathway for cyclic amines involves alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. nih.gov This would lead to the formation of a stable iminium ion. Another likely fragmentation would be the loss of the methyl group. The sulfone group can also influence fragmentation, potentially through the loss of SO₂.
| m/z | Possible Fragment | Fragmentation Pathway |
|---|---|---|
| 163 | [M]⁺ | Molecular Ion |
| 148 | [M - CH₃]⁺ | Loss of methyl group |
| 99 | [M - SO₂]⁺ | Loss of sulfur dioxide |
| 86 | [C₅H₁₂N]⁺ | Alpha-cleavage with ring opening |
Single Crystal X-ray Diffraction for Absolute Stereochemistry and Crystal Packing
For this compound, a single-crystal X-ray analysis would reveal:
Molecular Conformation: The preferred conformation of the thiane-1,1-dione ring in the solid state (e.g., chair, boat, or twist-boat).
Stereochemistry: If the molecule is chiral, X-ray diffraction can be used to determine the absolute configuration of the stereocenter(s).
Crystal Packing: The arrangement of the molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding between the ammonium group and the sulfone oxygens or the chloride ion.
While a crystal structure for the title compound is not publicly available, analysis of similar structures, such as substituted sulfolanes, can provide insights into the expected packing motifs. researchgate.net
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereoisomer Analysis (if chiral)
Chiroptical spectroscopy, particularly circular dichroism (CD), is a form of absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. This technique is highly sensitive to the stereochemistry of a molecule.
The this compound molecule is chiral. The carbon atom at the 4-position, being substituted with four different groups (a hydrogen, the methylamino group, and two different paths around the ring), is a stereocenter. Therefore, this compound can exist as a pair of enantiomers.
A CD spectrum would show positive or negative bands corresponding to the electronic transitions of the molecule. The sign and intensity of these bands are characteristic of the absolute configuration of the chiral center. While no experimental CD data for this compound is available, theoretical calculations could predict the CD spectrum for each enantiomer.
Conformational Preferences of the Thiane-1,1-dione Ring System
The six-membered thiane-1,1-dione ring is analogous to cyclohexane and is expected to adopt a chair conformation to minimize steric and torsional strain. d-nb.info In this chair conformation, substituents can occupy either axial or equatorial positions.
For this compound, the methylamino group at the 4-position will have a preference for the equatorial position to minimize 1,3-diaxial interactions with the axial protons at the 2- and 6-positions. The bulky sulfone group does not have substituents on the sulfur atom, but its oxygen atoms will have steric interactions with adjacent groups.
The conformational equilibrium between the axial and equatorial conformers can be studied using variable-temperature NMR spectroscopy. The relative populations of the two conformers can be determined from the integration of the signals at low temperatures, where the ring flip is slow on the NMR timescale.
Intermolecular Interactions and Solid-State Structure
A detailed analysis of the intermolecular interactions and solid-state structure of this compound is contingent upon future experimental studies. Hypothetically, the crystal structure would be primarily stabilized by a network of hydrogen bonds and other non-covalent interactions.
The conformational analysis of the thiane-1,1-dione ring would be of significant interest. The six-membered saturated ring is expected to adopt a chair conformation to minimize steric strain. The orientation of the methylamino substituent (axial versus equatorial) would be a key structural feature determined by the solid-state packing forces.
To provide a comprehensive and accurate description as outlined in the requested article structure, the following data would be required:
Crystallographic Data: Information such as the crystal system, space group, unit cell dimensions, and atomic coordinates would be essential to define the fundamental packing arrangement.
Hydrogen Bond Geometry: Precise measurements of donor-acceptor distances and angles would be necessary to quantify the strength and nature of the hydrogen bonding network.
Conformational Analysis: Torsion angles within the thiane ring and relative to the methylamino substituent would be needed to define the exact conformation of the molecule in the solid state.
Without such empirical data, any further discussion on the solid-state structure of this compound would be speculative.
Chemical Reactivity and Derivatization Studies of 4 Methylamino Thiane 1,1 Dione Hydrochloride
Reactivity Profiles of the Methylamino Group
The exocyclic secondary amine is the most nucleophilic and, therefore, one of the most reactive sites in the molecule. It serves as a primary handle for introducing a variety of substituents through several common organic reactions.
The lone pair of electrons on the nitrogen atom of the methylamino group readily attacks electrophilic centers, leading to the formation of new carbon-nitrogen or sulfur-nitrogen bonds. These reactions typically require a base to neutralize the hydrochloride salt and the acidic byproduct generated during the reaction.
Acylation: Reaction with acylating agents, such as acyl chlorides or anhydrides, yields N-acyl derivatives (amides). This transformation is fundamental for introducing carbonyl-containing fragments.
Alkylation: The introduction of alkyl groups via reaction with alkyl halides or other alkylating agents converts the secondary amine into a tertiary amine, altering its steric and electronic properties.
Sulfonylation: Treatment with sulfonyl chlorides results in the formation of stable sulfonamides. This reaction is a common strategy in medicinal chemistry to introduce the sulfonyl group, a known bioisostere for other functional groups. enamine.net
Table 1: Representative Derivatization Reactions of the Methylamino Group
| Reaction Type | Electrophile Example | Base | Product Class |
|---|---|---|---|
| Acylation | Acetyl Chloride | Triethylamine | N-Acylthiane-1,1-dione |
| Alkylation | Benzyl Bromide | Potassium Carbonate | N-Alkylthiane-1,1-dione |
The methylamino group can undergo condensation reactions with carbonyl compounds like aldehydes and ketones. The initial nucleophilic addition forms an unstable hemiaminal intermediate, which, for a secondary amine, can subsequently eliminate water to form an enamine if there is an available alpha-proton on the carbonyl partner. If reacting with a suitable dicarbonyl compound or under specific oxidative conditions, other cyclic products could be envisioned.
Chemical Transformations of the Thiane-1,1-dione Ring System
The saturated six-membered heterocyclic ring is generally robust. However, the presence of the sulfone group significantly influences its reactivity, creating pathways for specific transformations under appropriate conditions.
While thermodynamically stable, the thiane-1,1-dione ring can be manipulated. The Ramberg-Bäcklund reaction is a classic transformation of α-halo sulfones, which involves treatment with a strong base to induce SO2 extrusion and form an alkene. iomcworld.com Though this would require prior halogenation of the ring at the C2 or C6 position, it represents a potential pathway for ring transformation into a cyclopentene (B43876) derivative. Direct ring-opening via nucleophilic attack would require harsh conditions and highly reactive nucleophiles.
Direct electrophilic substitution on the carbon atoms of the ring is highly unfavorable. The powerful electron-withdrawing nature of the sulfone moiety deactivates the ring toward attack by electrophiles. iomcworld.comwikipedia.org Conversely, this same electronic effect increases the acidity of the protons on the carbons alpha to the sulfone group (C2 and C6). Treatment with a strong base can deprotonate these positions, generating a carbanion. This nucleophilic carbon can then react with various electrophiles (e.g., alkyl halides, aldehydes) to install substituents at the C2/C6 position.
Table 2: Potential Substitution Reactions on the Thiane (B73995) Ring
| Position | Reaction Type | Reagents | Intermediate | Product Type |
|---|
Reactivity of the Sulfone Moiety
The sulfone group is the central electronic feature of the heterocyclic ring. It is a hexavalent sulfur organosulfur compound characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. wikipedia.org
This functional group is generally chemically inert and resistant to both oxidation and mild reduction. iomcworld.com Its primary role is often to influence the reactivity of the rest of the molecule. Key effects include:
Electron-Withdrawing Nature: The sulfonyl group strongly withdraws electron density from the rest of the ring, affecting the reactivity of all other positions. wikipedia.org
Activation of α-Protons: As mentioned, it significantly increases the acidity of the C-H bonds at the adjacent C2 and C6 positions, making them the most likely sites for deprotonation and subsequent functionalization. iomcworld.com
Geometric Influence: As part of a six-membered ring, the sulfone group helps to define the conformational preference of the chair-like structure, which can influence the stereochemical outcome of reactions on the ring or on the C4 substituent.
Hydrogen Bond Acceptor: The oxygen atoms of the sulfone can act as hydrogen bond acceptors, a feature that can be important in supramolecular chemistry and pharmacology. enamine.net
Reduction of the sulfone to a sulfide (B99878) is a challenging transformation that typically requires powerful reducing agents like lithium aluminum hydride.
Hydrolysis and Stability Profiles in Various Chemical Environments
The stability of 4-(Methylamino)thiane-1,1-dione hydrochloride is dictated by its two primary functional groups: the cyclic sulfone (thiane-1,1-dione) and the secondary amine. The sulfone group is a relatively inert and stable functional group, resistant to oxidation. acs.orgwikipedia.org However, studies on polymers containing sulfone linkages have shown that this group can have a negative influence on stability under high pH and high-temperature conditions. researchgate.net
The reactivity of the secondary amine is highly dependent on the pH of the environment. pdx.edu In acidic conditions, the amine exists as its protonated ammonium (B1175870) salt. This protonation renders the nitrogen lone pair unavailable, making the amine non-nucleophilic and generally stable. libretexts.org As the pH increases towards neutral and alkaline conditions, the amine is deprotonated, restoring its nucleophilic character and making it more reactive. libretexts.orgbyjus.com
A summary of the compound's expected stability in different chemical environments is presented below:
| Chemical Environment | Temperature | Relative Stability | Primary Degradation Pathways |
|---|---|---|---|
| Acidic (pH < 4) | Room Temperature | High | Minimal; the amine is protonated and stabilized. |
| Neutral (pH ≈ 7) | Room Temperature | High | Minimal degradation expected over moderate timeframes. |
| Alkaline (pH > 10) | Room Temperature | Moderate to Low | The deprotonated amine is more susceptible to oxidation and other reactions. |
| Alkaline (pH > 10) | Elevated | Low | Increased risk of degradation, potentially involving both the amine and the sulfone ring. researchgate.net |
Design and Synthesis of Structurally Related Analogues for Structure-Activity Relationship (SAR) Studies
The this compound scaffold is a versatile starting point for generating a library of analogues for structure-activity relationship (SAR) studies. SAR studies are fundamental in medicinal chemistry for optimizing the biological activity and properties of a lead compound. nih.govresearchgate.net The primary sites for modification on this molecule are the secondary amine and the thiane ring.
Derivatization of the Secondary Amine: The secondary amine is a key handle for derivatization due to its nucleophilicity. byjus.com Common synthetic modifications include:
N-Acylation: Reaction of the amine with various acid chlorides or anhydrides yields a series of amide derivatives. This strategy is widely used in SAR studies to introduce different functional groups, which can alter hydrogen bonding capabilities and steric profiles. byjus.comrsc.org
N-Alkylation/N-Arylation: Introducing different alkyl or aryl groups in place of the methyl group can systematically probe the steric and electronic requirements of a biological target. This can be achieved through reactions with alkyl halides or by coupling with aryl compounds. msu.edunih.gov
N-Sulfonylation: Reacting the amine with sulfonyl chlorides produces sulfonamides. This modification introduces a strong electron-withdrawing group and can significantly alter the compound's physicochemical properties.
Modification of the Thiane Ring: While more synthetically challenging, modification of the heterocyclic ring itself can provide crucial SAR insights. This can involve introducing substituents at other positions on the thiane ring to explore how they interact with a target's binding pocket. Furthermore, replacing the thiane ring with other cyclic systems (e.g., piperidine, cyclohexane) can help determine the importance of the sulfone group for biological activity.
The following table summarizes common strategies for analogue synthesis in the context of SAR studies.
| Modification Site | Reaction Type | Resulting Analogue | Rationale for SAR Studies |
|---|---|---|---|
| Secondary Amine | N-Acylation | Amides | Vary substituents to probe for new hydrogen bond interactions and explore steric limits. rsc.org |
| Secondary Amine | N-Alkylation | Tertiary Amines | Modify lipophilicity and steric bulk; remove hydrogen bond donor capability. mdpi.com |
| Secondary Amine | N-Sulfonylation | Sulfonamides | Introduce a strong hydrogen bond acceptor and alter electronic properties. |
| Thiane Ring | Ring Substitution | Substituted Thianes | Explore spatial requirements and potential for additional interactions within a binding site. nih.gov |
These synthetic strategies allow chemists to systematically modify the parent compound, this compound, to map its molecular interactions with biological targets and optimize it for desired activities. nih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Piperidine |
Mechanistic Investigations of Reactions Involving 4 Methylamino Thiane 1,1 Dione Hydrochloride
Kinetic Studies and Determination of Reaction Orders
No information has been found regarding kinetic studies performed on reactions with 4-(Methylamino)thiane-1,1-dione hydrochloride. This includes the absence of data on reaction rates, the determination of reaction orders with respect to various reactants, and the calculation of rate constants or activation energies.
Elucidation of Reaction Pathways and Identification of Intermediates
There is no available literature that elucidates the specific reaction pathways for this compound. Consequently, there is no identification or characterization of reaction intermediates, which is crucial for understanding the step-by-step mechanism of a chemical transformation.
Transition State Analysis and Energy Profiles through Experimental and Computational Methods
No experimental or computational studies have been published that analyze the transition states or energy profiles for reactions of this compound. Such analyses are fundamental to a deep mechanistic understanding but are absent for this molecule in the current body of scientific knowledge.
Due to the lack of specific research on this compound, the generation of a thorough and scientifically accurate article adhering to the requested structure is not feasible. The information required to populate the specified sections is not present in the public domain.
Computational and Theoretical Studies of 4 Methylamino Thiane 1,1 Dione Hydrochloride
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and, from that, a wide range of molecular properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 4-(Methylamino)thiane-1,1-dione hydrochloride, DFT is employed to determine its most stable three-dimensional arrangement, known as the ground state geometry.
These calculations involve optimizing the positions of all atoms to find the lowest energy conformation. Key outputs from DFT studies include optimized bond lengths, bond angles, and dihedral angles, which define the molecule's shape. Furthermore, DFT provides insights into electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP) maps, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and stability.
Hypothetical DFT Calculation Outputs for 4-(Methylamino)thiane-1,1-dione This table represents typical data obtained from DFT calculations and is for illustrative purposes.
| Parameter | Calculated Value | Significance |
| Total Energy | -855.4 Hartrees | Indicates the stability of the optimized geometry. |
| HOMO Energy | -7.2 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | -0.5 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 6.7 eV | A larger gap suggests higher kinetic stability. |
| Dipole Moment | 5.8 Debye | Quantifies the polarity of the molecule. |
Ab initio, meaning "from the beginning," refers to a class of quantum chemistry methods that are based on first principles without the use of experimental data for parameterization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a higher level of accuracy compared to DFT for certain properties, albeit at a greater computational cost.
For this compound, these high-level calculations serve to validate the results from DFT and provide more precise values for electronic properties, such as electron correlation energies. This is particularly important for accurately describing non-covalent interactions, which are crucial in biological systems.
Molecular Dynamics Simulations for Conformational Sampling and Dynamics
While quantum calculations focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov An MD simulation of this compound, typically placed in a simulated aqueous environment, reveals its dynamic behavior. mdpi.com
These simulations allow for the exploration of the molecule's conformational landscape, identifying different stable and transient shapes (conformers) it can adopt. This is crucial for understanding how the molecule might adapt its shape to fit into a biological target like a protein's active site. MD simulations also provide information on the flexibility of different parts of the molecule and its interactions with solvent molecules.
Prediction of Spectroscopic Properties and Reactivity Parameters
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. By performing frequency calculations using DFT, the infrared (IR) and Raman spectra of this compound can be simulated. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra.
Reactivity parameters derived from the electronic structure, such as global hardness, softness, and electrophilicity index, can also be computed. These parameters help in predicting how the molecule will behave in a chemical reaction, indicating which sites are most susceptible to nucleophilic or electrophilic attack.
Molecular Docking and Ligand-Target Interaction Modeling (Pre-clinical Focus)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor, usually a protein) to form a stable complex. d-nb.info This method is central to preclinical drug discovery for identifying potential biological targets and understanding binding mechanisms.
In the context of this compound, docking studies would involve computationally screening it against a library of known protein structures. The process scores different binding poses based on factors like shape complementarity and intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions). The results highlight which proteins the compound is most likely to bind to and the specific amino acid residues involved in the interaction, providing a hypothesis for its mechanism of action. plos.orgmdpi.com
Illustrative Molecular Docking Results for this compound This table shows a hypothetical outcome of a docking screen against potential therapeutic targets.
| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Therapeutic Area |
| Kinase A (e.g., 2X3X) | -8.5 | Asp166, Lys72, Val57 | Oncology |
| GPCR B (e.g., 4Y5Z) | -7.9 | Tyr115, Ser203, Trp301 | Neuroscience |
| Protease C (e.g., 1A2B) | -7.2 | Gly143, His57, Ser195 | Infectious Disease |
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for Analog Design and Virtual Screening
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov By building a QSAR model for a class of compounds that includes this compound, it becomes possible to predict the activity of new, yet-to-be-synthesized analogs. plos.org The model identifies key molecular descriptors (e.g., hydrophobicity, electronic properties, steric factors) that are critical for activity.
Cheminformatics and virtual screening leverage these models and other computational tools to search large compound libraries for molecules with similar properties or predicted high activity. nih.govnih.gov This approach accelerates the discovery of novel hit compounds. For this compound, these methods can be used to design analogs with potentially improved potency, selectivity, or pharmacokinetic properties, guiding synthetic chemistry efforts in a more targeted and efficient manner.
Biological Activity and Molecular Target Interactions of 4 Methylamino Thiane 1,1 Dione Hydrochloride Pre Clinical Focus
In Vitro Enzyme Inhibition and Activation Assays: Characterization of Molecular Mechanisms
The initial assessment of a compound's biological activity often involves screening it against a panel of enzymes to determine if it has any inhibitory or activating effects.
To identify the specific enzyme targets of 4-(Methylamino)thiane-1,1-dione hydrochloride, it would be tested against a diverse range of enzymes, including kinases, proteases, and phosphatases. Techniques such as radiometric assays, fluorescence-based assays, or label-free technologies like surface plasmon resonance (SPR) would be employed to measure the compound's ability to bind to and modulate the activity of these enzymes. A hypothetical example of results from such a screening is presented in Table 1.
Table 1: Illustrative Enzyme Inhibition Profile for a Novel Compound
| Enzyme Target | Inhibition (%) at 10 µM | IC₅₀ (µM) |
|---|---|---|
| Kinase A | 85 | 0.5 |
| Protease B | 12 | > 100 |
| Phosphatase C | 5 | > 100 |
Once a primary enzyme target is identified, kinetic studies are performed to understand the mechanism of inhibition or activation. These studies, typically involving varying concentrations of both the compound and the enzyme's substrate, can reveal whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor. This information is crucial for understanding how the compound interacts with its target at a molecular level.
Receptor Binding and Modulation Studies in Isolated Systems
In addition to enzymes, cell surface and intracellular receptors are common drug targets. Radioligand binding assays are a standard method to investigate the affinity of a compound for a specific receptor. nih.gov In these assays, a radiolabeled ligand known to bind to the receptor of interest is used, and the ability of the test compound to displace the radioligand is measured. This provides information on the compound's binding affinity, typically expressed as the Ki value. For instance, studies on novel compounds have identified their potential as CB1 cannabinoid receptor inverse agonists/antagonists through such binding assays. nih.gov
Cellular Uptake, Distribution, and Intracellular Localization Mechanisms (in vitro)
Understanding how a compound enters cells and where it localizes is essential for interpreting its biological effects. In vitro studies using cultured cells are employed to investigate these properties. Techniques such as fluorescently labeling the compound or using analytical methods like liquid chromatography-mass spectrometry (LC-MS) to quantify intracellular concentrations can provide insights into its permeability and accumulation within different cellular compartments.
Cell-Based Assays for Characterizing Biological Responses (e.g., proliferation, apoptosis, gene expression)
Cell-based assays are fundamental to understanding the functional consequences of a compound's interaction with its molecular target. nih.gov A variety of assays can be used to assess different biological responses:
Proliferation Assays: The effect of a compound on cell growth can be measured using assays like the MTT or Calcein AM assays. nih.gov These assays quantify the number of viable cells after treatment with the compound.
Apoptosis Assays: To determine if a compound induces programmed cell death, assays that measure markers of apoptosis, such as caspase activation or changes in the mitochondrial membrane potential, are used. mdpi.com Flow cytometry with annexin (B1180172) V staining is a common method to quantify apoptotic cells. mdpi.com
Gene Expression Analysis: Techniques like quantitative polymerase chain reaction (qPCR) or microarray analysis can reveal how a compound alters the expression of specific genes, providing clues about the cellular pathways it affects.
A hypothetical example of data from a cell-based assay is shown in Table 2.
Table 2: Illustrative Effect of a Novel Compound on Cancer Cell Viability
| Cell Line | GI₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 2.1 |
| A549 (Lung Cancer) | 5.8 |
| HCT116 (Colon Cancer) | 1.5 |
Structure-Activity Relationship (SAR) Studies to Correlate Structural Modifications with Biological Potency
Structure-activity relationship (SAR) studies involve synthesizing and testing a series of analogs of the lead compound to understand how specific structural features contribute to its biological activity. nih.govnih.gov By systematically modifying different parts of the molecule, researchers can identify the key functional groups and structural motifs responsible for its potency and selectivity. For example, in the development of TRPV1 antagonists, the introduction of halogen atoms at specific positions on the molecule was found to enhance its antagonistic activity. nih.gov Similarly, for a series of tetrahydroisoquinoline-based inhibitors, SAR studies revealed that the nature of the linking group was important for their effectiveness. nih.gov This information is invaluable for optimizing the lead compound to improve its efficacy and reduce potential off-target effects.
In Vivo Pharmacological Models for Proof-of-Concept Studies (Pre-clinical Categories Only)
Detailed proof-of-concept studies for this compound in established in vivo pharmacological models are not available in the current body of scientific literature. Information regarding the specific animal models used to evaluate the therapeutic potential of this compound is therefore absent.
General Efficacy in Relevant Preclinical Disease Models (e.g., anti-inflammatory, antimicrobial, anticancer)
There is no published data on the general efficacy of this compound in preclinical models of disease. Consequently, its potential activities in areas such as inflammation, microbial infections, or cancer have not been substantiated through in vivo studies. The scientific community awaits research to elucidate any potential therapeutic effects of this specific molecule.
Pharmacokinetic and Pharmacodynamic Principles in Preclinical Animal Models
The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound in preclinical animal models have not been documented in available literature. This includes a lack of information on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its mechanism of action and concentration-effect relationships in vivo.
Pharmacokinetic Parameters in Animal Models
No data available.
Pharmacodynamic Endpoints in Animal Models
No data available.
Analytical Methodologies for the Detection and Quantification of 4 Methylamino Thiane 1,1 Dione Hydrochloride in Research Matrices
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. However, due to the low volatility and polar nature of 4-(Methylamino)thiane-1,1-dione hydrochloride, direct analysis by GC-MS is challenging. The presence of the secondary amine and the polar sulfone group necessitates a derivatization step to increase volatility and improve chromatographic performance. nih.govmdpi.com
Common derivatization strategies for amines include silylation, acylation, and alkylation. libretexts.org
Silylation: Replaces the active hydrogen on the amine with a nonpolar silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. libretexts.org
Acylation: Involves reaction with reagents like heptafluorobutyl chloroformate, which can create derivatives with excellent chromatographic properties and sensitivity for electron capture detection (ECD) or mass spectrometry. nih.govjfda-online.com
Alkylation: Can be performed using reagents like methyl chloroformate. nih.gov
Once derivatized, the compound can be separated on a low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS). gdut.edu.cn The mass spectrometer provides both qualitative and quantitative information. In electron ionization (EI) mode, the molecule will fragment in a characteristic pattern. For an amine, a key fragmentation is the cleavage of the bond beta to the nitrogen atom (α-β cleavage), which would be a primary fragmentation pathway. whitman.edu The resulting mass spectrum can be used to confirm the identity of the compound and to identify and characterize impurities. Chemical ionization (CI) can be used as a softer ionization technique to help confirm the molecular weight of the derivative.
Table 2: Potential GC-MS Parameters and Expected Data
| Parameter | Typical Setting/Value |
|---|---|
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Heptafluorobutyl chloroformate (HFBCF) |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 280 °C (Splitless mode) |
| Oven Program | Start at 80°C, ramp to 280°C at 10°C/min, hold for 5 min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Expected Fragmentation | Cleavage of the bond beta to the nitrogen atom; loss of the methyl group. |
Capillary Electrophoresis and Other Separation Techniques
Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of charged species and small polar molecules, making it an excellent alternative or complementary method to HPLC. youtube.com For this compound, which is a salt and will be protonated in acidic buffers, Capillary Zone Electrophoresis (CZE) would be the most direct mode of CE to apply.
In CZE, separation is based on the differences in the charge-to-size ratio of the analytes. youtube.com A simple method would involve using a fused-silica capillary and a background electrolyte (BGE) of an acidic buffer, such as phosphate (B84403) or citrate, at a low pH (e.g., pH 2.5-4). At this pH, the analyte will possess a positive charge, and the electroosmotic flow (EOF) will be minimal, allowing for efficient separation of cations. Detection is typically performed using a diode-array detector (DAD). CE methods are known for their high efficiency, short analysis times, and minimal solvent consumption. nih.gov The technique has been successfully used for the analysis of various small amines in pharmaceutical contexts. nih.gov
Other advanced CE techniques, such as coupling CE with mass spectrometry (CE-MS), could provide even greater selectivity and sensitivity. Furthermore, two-dimensional separation techniques, like coupling CE with micro free-flow electrophoresis (μFFE), can achieve extremely high peak capacities for complex samples. nih.govresearchgate.net
Advanced Spectrophotometric and Spectrofluorometric Methods for Quantitation
Spectrophotometric and spectrofluorometric methods can offer simple, rapid, and cost-effective means for the quantification of this compound, particularly in bulk drug or simple formulations where high selectivity is not required. These methods typically rely on a chemical reaction that produces a chromophoric or fluorophoric product.
For a secondary amine, a common spectrophotometric approach involves reaction with a derivatizing agent. For instance, a reaction with p-benzoquinone in an ethanolic medium can produce a colored product with maximum absorption around 510 nm. nih.govcolab.ws Another strategy is the reaction with carbon disulfide in the presence of a base to form a dithiocarbamate, which can then be complexed with a metal ion like copper(II) to form a colored complex that can be measured spectrophotometrically. acs.org
Fluorometric methods generally offer higher sensitivity. Derivatization of the secondary amine with a fluorogenic reagent is necessary, as the parent compound is not natively fluorescent. Reagents such as 2-naphthalenesulfonyl chloride (dansyl chloride) or fluorescamine (B152294) could be employed. nih.govthermofisher.com Dansyl chloride reacts with secondary amines to produce highly fluorescent derivatives. dundee.ac.uk Fluorescamine reacts with primary amines but not secondary amines, so it would not be directly applicable unless the compound was first converted to a primary amine. thermofisher.com After derivatization, the fluorescence intensity is measured at the appropriate excitation and emission wavelengths, and the concentration is determined from a calibration curve.
Hyphenated Techniques (e.g., LC-MS/MS) for Complex Sample Analysis and Metabolite Identification
For the analysis of this compound in complex research matrices, such as biological fluids (plasma, urine) or tissue homogenates, hyphenated techniques are indispensable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose, offering unparalleled sensitivity, selectivity, and specificity. nih.govresearchgate.net
An LC-MS/MS method would typically use the HPLC conditions developed for purity testing, but with volatile mobile phase buffers to ensure compatibility with the mass spectrometer. nih.gov The sample preparation step is critical and often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interferences from the biological matrix. mdpi.comvt.edu
The mass spectrometer, usually a triple quadrupole or a high-resolution instrument like a Q-TOF or Orbitrap, is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantification. nih.gov This involves selecting the protonated molecular ion ([M+H]⁺) of the analyte in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific, stable product ion in the third quadrupole. This process provides exceptional selectivity, minimizing the impact of co-eluting matrix components.
For metabolite identification, high-resolution mass spectrometry (HRMS) is particularly powerful. ijpras.com After administration of the compound in an in vitro or in vivo model, samples are analyzed by LC-HRMS. The accurate mass data allows for the determination of the elemental composition of potential metabolites. ijpras.com Common metabolic pathways for a compound like this compound could include N-demethylation, hydroxylation of the thiane (B73995) ring, or further oxidation. By comparing the MS/MS fragmentation patterns of the parent drug and its metabolites, the site of metabolic modification can be elucidated. youtube.com
Table 3: Illustrative LC-MS/MS Parameters for Quantification in Plasma
| Parameter | Typical Setting/Value |
|---|---|
| LC Column | C18 or Polar-embedded, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Mode | Multiple Reaction Monitoring (MRM) |
| Parent Ion ([M+H]⁺) | Calculated m/z for C₅H₁₂ClNO₂S |
| Product Ion | A stable, characteristic fragment ion |
| Sample Preparation | Protein precipitation with acetonitrile followed by centrifugation |
Emerging Research Directions and Future Perspectives for 4 Methylamino Thiane 1,1 Dione Hydrochloride
Exploration of Novel and More Efficient Synthetic Pathways
The future development of applications for 4-(Methylamino)thiane-1,1-dione hydrochloride hinges on the availability of efficient and scalable synthetic routes. Current methodologies for constructing cyclic sulfones can be resource-intensive, and research into novel pathways is a critical first step. Future exploration could focus on greener, more atom-economical, and stereoselective methods.
Potential research directions include:
Photocatalytic Approaches: Visible light-induced organic synthesis has emerged as a sustainable and cost-effective methodology for creating heterocyclic compounds. mdpi.com Investigating photocatalytic cycloaddition reactions could provide a mild and efficient route to the thiane-1,1-dione core. mdpi.com
Sulfonyl Cyclization Strategies: New methods for the sulfonyl cyclization of appropriate precursors, such as using gaseous sulfur dioxide with alkyl diiodides, could be adapted to form the thiane (B73995) ring system with greater efficiency. mdpi.com
Flow Chemistry Synthesis: Transitioning from batch processing to continuous flow synthesis could offer improved control over reaction parameters, enhanced safety, and higher throughput for the production of this compound and its derivatives.
Catalytic C-H Amination: Developing late-stage C-H amination methods for a pre-formed thiane-1,1-dione ring could provide a direct and modular approach to installing the methylamino group, bypassing multiple steps that might otherwise be required.
| Proposed Synthetic Strategy | Potential Reagents/Conditions | Key Advantages |
| Photocatalysis | Visible light, photosensitizer, suitable acyclic precursor | Mild reaction conditions, high functional group tolerance, green chemistry approach. mdpi.com |
| Modern Sulfonyl Cyclization | Alkyl dihalide precursor, SO₂ source (e.g., DABSO), catalyst | Efficient formation of the cyclic sulfone core, potential for good yields. mdpi.com |
| Flow Chemistry | Microreactor system, precise temperature/pressure control | Improved safety, scalability, and reproducibility; potential for process automation. |
| Late-Stage C-H Amination | Thiane-1,1-dione, methylamine (B109427) source, transition metal catalyst | Modular and convergent synthesis, allowing for rapid diversification. |
Design and Synthesis of Next-Generation Thiane-1,1-dione Scaffolds with Enhanced Properties
The core structure of this compound is a promising scaffold for chemical modification to enhance specific properties, particularly for medicinal chemistry applications. Sulfur-containing heterocycles are integral to many FDA-approved drugs and exhibit a wide range of biological activities. researchgate.netnih.gov By systematically modifying the scaffold, next-generation compounds with tailored solubility, metabolic stability, and target affinity could be developed.
Key areas for synthetic modification include:
N-Substituent Modification: Replacing the methyl group on the nitrogen atom with a diverse range of alkyl, aryl, or heteroaryl moieties could significantly impact the compound's steric and electronic profile, potentially leading to improved biological activity.
Ring Substitution: Introducing substituents at other positions on the thiane ring could influence the molecule's conformation and its interactions with biological targets.
Bioisosteric Replacement: The sulfone group could be replaced with other bioisosteres, such as a sulfonamide or a sulfoximine, to fine-tune physicochemical properties like polarity and hydrogen bonding capacity.
Scaffold Hopping and Fusion: Fusing the thiane-1,1-dione ring with other heterocyclic systems, a strategy successfully employed with scaffolds like thienopyridines, could generate novel chemical entities with unique pharmacological profiles. researchgate.net
| Modification Strategy | Target Property Enhancement | Rationale |
| Varying N-Alkyl/Aryl Groups | Target affinity, selectivity, ADME properties | Modulates steric bulk and electronic interactions at the binding site. |
| Substitution on the Thiane Ring | Conformational rigidity, metabolic stability | Blocks potential sites of metabolism and pre-organizes the molecule for binding. |
| Fusion with Aromatic Rings | π-stacking interactions, expanded chemical space | Creates larger, more complex structures that can interact with different biological targets. researchgate.net |
| Introduction of Chiral Centers | Stereospecific interactions, improved potency | Allows for enantiomerically pure compounds that can exhibit differential activity and safety profiles. |
Integration into Advanced Materials Science or Supramolecular Chemistry
The unique combination of a polar sulfone group, a hydrogen-bond-donating amino group, and a flexible saturated ring makes the thiane-1,1-dione scaffold an intriguing building block for materials science. Analogous structures, such as indane-1,3-dione, have found use in organic electronics, photopolymerization, and sensing applications. mdpi.comnih.govresearchgate.net
Future research could explore:
Polymer Chemistry: The amine functionality could be used to incorporate the molecule as a monomer into polymers like polyamides or polyimides. The polar sulfone group could enhance the thermal stability and dielectric properties of the resulting materials.
Supramolecular Assemblies: The N-H proton and the sulfone oxygens are excellent hydrogen bond donors and acceptors, respectively. This could be exploited to direct the self-assembly of molecules into well-defined supramolecular structures, such as gels, liquid crystals, or crystalline co-polymers. The strong hydrogen bonding observed in related heterocyclic sulfones supports this potential. mdpi.com
Functional Dyes and Probes: By attaching chromophores or fluorophores to the scaffold, novel sensors could be developed. The local environment's effect on the amino group's electronics could translate into a detectable optical signal, a principle used in probes based on other scaffolds. researchgate.net
| Application Area | Relevant Structural Features | Potential Functionality |
| High-Performance Polymers | Sulfone group, reactive amine | Monomer for thermally stable polymers with high polarity. |
| Supramolecular Gels | Hydrogen bond donor (N-H) and acceptors (S=O) | Formation of ordered, non-covalent networks for soft materials. mdpi.com |
| Optical Sensors | Functionalizable amine handle | Covalent attachment of signaling units (chromophores) for chemical detection. researchgate.net |
| Coordination Chemistry | Sulfone oxygens as potential ligands | Building block for metal-organic frameworks (MOFs) or coordination polymers. |
Application as a Chemical Probe for Fundamental Biological Processes
Chemical probes are essential tools for dissecting complex biological pathways. nih.gov With appropriate modifications, this compound could serve as the core for a novel class of chemical probes. The development would involve transforming the parent molecule into a tool compound designed to interact with a specific biological target.
A hypothetical strategy for developing a chemical probe would involve:
Identification of a Biological Target: Based on the structural similarity of the thiane-1,1-dione scaffold to known enzyme substrates or ligands, a target class (e.g., kinases, transferases) could be hypothesized.
Affinity Handle Modification: The core scaffold would be synthetically modified to maximize affinity and selectivity for the chosen target.
Installation of a Reporter Tag: A fluorescent dye, a biotin (B1667282) tag for affinity purification, or a clickable chemistry handle (e.g., an alkyne or azide) would be appended to a non-critical position on the molecule.
Addition of a Reactive Group (Optional): For activity-based protein profiling (ABPP), an electrophilic "warhead" could be incorporated to enable covalent labeling of the target protein, providing a permanent tag for identification. nih.gov
| Probe Component | Function | Example Modification |
| Binding Scaffold | Provides affinity and selectivity for the target protein. | Optimized derivative of 4-(Methylamino)thiane-1,1-dione. |
| Reporter Tag | Enables detection and/or isolation of the probe-target complex. | Fluorescein, Biotin, Terminal Alkyne. |
| Reactive Group (Warhead) | Forms a covalent bond with the target for permanent labeling. | Acrylamide, Fluorophosphonate. nih.gov |
| Linker | Connects the scaffold to the reporter/warhead without disrupting binding. | Flexible polyethylene (B3416737) glycol (PEG) or rigid alkyl chain. |
Refinement of Computational Models for Highly Predictive Studies
Computational chemistry is an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the rational design of new compounds. Future work on 4-(Methylamino)thiane-1,1-dione derivatives would greatly benefit from the development and refinement of predictive computational models.
Key areas for computational research include:
Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small, diverse library of thiane-1,1-dione derivatives and measuring a specific property (e.g., biological activity, material characteristic), robust QSAR models can be built. These models correlate chemical structure with activity and can be used to prioritize the synthesis of the most promising new compounds.
Molecular Docking and Dynamics: For biological applications, molecular docking simulations can predict how different derivatives bind to a protein target. Subsequent molecular dynamics (MD) simulations can provide insights into the stability of the binding pose and the key interactions involved, guiding the design of more potent analogues.
DFT Calculations: Density Functional Theory (DFT) can be used to accurately calculate the electronic properties of the scaffold, such as molecular orbital energies and electrostatic potential. This information is valuable for understanding reactivity and for designing molecules with specific electronic or optical properties for materials science applications.
| Computational Method | Predicted Properties | Data Needed for Refinement |
| QSAR | Biological activity (IC₅₀), physicochemical properties. | Experimental activity data from a diverse set of synthesized analogues. |
| Molecular Docking | Binding pose, binding affinity score. | High-resolution crystal structure of the target protein. |
| Molecular Dynamics (MD) | Conformational stability, binding free energy, water network dynamics. | A validated docking pose and sufficient computational resources. |
| DFT | Electron distribution, orbital energies, reaction energetics. | Experimental spectroscopic data (e.g., NMR, IR) for model validation. |
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for 4-(Methylamino)thiane-1,1-dione hydrochloride, and how is purity ensured?
- Answer : Synthesis typically involves forming the thiane ring via cyclization of precursor amines with sulfur-containing reagents, followed by oxidation to introduce the 1,1-dione group. Methylamination is achieved using methylamine derivatives under controlled pH. Purification involves recrystallization from ethanol/water mixtures, monitored by thin-layer chromatography (TLC) for intermediate steps . Final purity (>95%) is confirmed via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S within ±0.3% theoretical) .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- Answer :
- NMR : H and C NMR confirm the thiane ring structure, methylamino group (-NCH), and dione moiety (two equivalent S=O groups). Key signals: H δ 2.8–3.2 ppm (thiane CH), δ 2.5 ppm (NCH) .
- Mass Spectrometry : ESI-MS shows [M+H] at m/z 196.1 (calculated 196.06) .
- HPLC : Reverse-phase C18 column (acetonitrile/0.1% TFA gradient) ensures no residual intermediates .
Q. How does the hydrochloride salt form influence stability under varying storage conditions?
- Answer : The hydrochloride salt enhances aqueous solubility and stability compared to the free base. Accelerated stability studies (40°C/75% RH for 6 months) show <2% degradation by HPLC. Store desiccated at –20°C to prevent hygroscopic degradation .
Q. What preliminary biological targets are hypothesized for this compound?
- Answer : Structural analogs (e.g., 3-(Aminomethyl)-1λ⁶-thietane-1,1-dione hydrochloride) suggest activity at neurotransmitter transporters (e.g., serotonin or dopamine reuptake inhibition) or modulation of ion channels (e.g., NMDA receptors). In vitro assays using SH-SY5Y neuronal cells are recommended for initial screening .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts like sulfoxide derivatives?
- Answer :
- Reaction Optimization : Use a Design of Experiments (DoE) approach to adjust parameters:
- Temperature: 0–5°C during oxidation to prevent over-oxidation to sulfoxides .
- Solvent: Dichloromethane improves dione formation efficiency vs. THF .
- Byproduct Monitoring : Track sulfoxides via LC-MS (m/z 212.1) and mitigate with antioxidant additives (e.g., BHT) .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Answer : Discrepancies (e.g., IC variability in receptor binding assays) may arise from differences in:
- Assay Conditions : Buffer ionic strength (e.g., 150 mM KCl vs. 50 mM) affects ligand-receptor affinity. Standardize using HEPES buffer (pH 7.4) .
- Cell Lines : HEK293 vs. CHO cells may express receptor isoforms differently. Validate via qPCR .
Q. What methodologies are recommended for studying its binding kinetics to putative CNS targets?
- Answer :
- Radioligand Displacement : Use H-paroxetine for serotonin transporter (SERT) binding assays. Calculate K via Cheng-Prusoff equation .
- Surface Plasmon Resonance (SPR) : Immobilize purified SERT on CM5 chips to measure real-time association/dissociation rates .
Q. How do structural modifications (e.g., substituent variations) impact pharmacological activity?
- Answer : Comparative studies with analogs (e.g., 4-ethoxy-4-[(methylamino)methyl]-thiane-1,1-dione hydrochloride) reveal:
- Increased Lipophilicity : Ethoxy groups improve blood-brain barrier penetration (logP increase from –1.2 to 0.8) .
- Activity Trade-offs : Bulkier substituents reduce SERT affinity (K from 12 nM to 480 nM) but enhance NMDA receptor antagonism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
